![molecular formula C18H17ClN4O3S2 B2702545 2-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(4-chlorophenyl)acetamide CAS No. 895114-15-5](/img/structure/B2702545.png)
2-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(4-chlorophenyl)acetamide
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Description
2-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C18H17ClN4O3S2 and its molecular weight is 436.93. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents has been explored through versatile, readily accessible intermediates. These compounds, including pyrazole, thiazole, and chromene derivatives, were evaluated for their in vitro antibacterial and antifungal activities, showing promising results. The research highlights the potential of these compounds in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Antimicrobial Evaluation
Further studies on the antimicrobial evaluation of isoxazole-based heterocycles derived from similar compounds revealed significant antibacterial and antifungal activities. These findings suggest the potential utility of these derivatives in addressing microbial resistance, offering a pathway to novel therapeutic agents (Darwish, Atia, & Farag, 2014).
Coordination Complexes and Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized. The study investigated the effect of hydrogen bonding on the self-assembly process and evaluated the antioxidant activity of these complexes. The ligands and their complexes exhibited significant antioxidant activity, indicating their potential as therapeutic agents with antioxidant properties (Chkirate et al., 2019).
Biological Activities
Research into pharmaceutically important heteroaromatics from methyl phenyl sulfone, including some pyrazole derivatives, highlights the synthetic pathways for compounds with potential therapeutic value. This work underscores the importance of these derivatives in pharmaceutical research and development (Yokoyama, Tsuji, & Imamoto, 1984).
Antitumor Evaluation
The antitumor activity of pyrazolo[3,4-d]pyrimidine derivatives against human breast adenocarcinoma cell lines has been assessed. Among the new series, certain derivatives showed mild to moderate activity, highlighting the potential of these compounds in cancer therapy (El-Morsy, El-Sayed, & Abulkhair, 2017).
properties
IUPAC Name |
2-[5-amino-4-(benzenesulfonyl)-3-methylsulfanylpyrazol-1-yl]-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S2/c1-27-18-16(28(25,26)14-5-3-2-4-6-14)17(20)23(22-18)11-15(24)21-13-9-7-12(19)8-10-13/h2-10H,11,20H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUGHLHXHJDWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(4-chlorophenyl)acetamide |
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